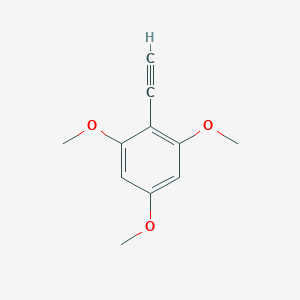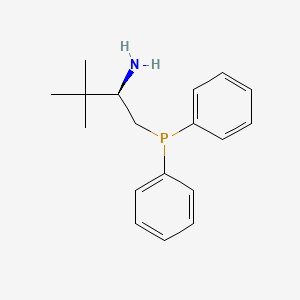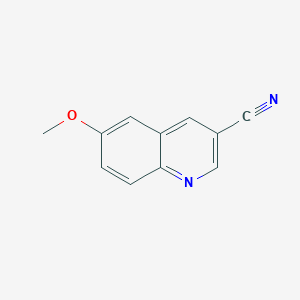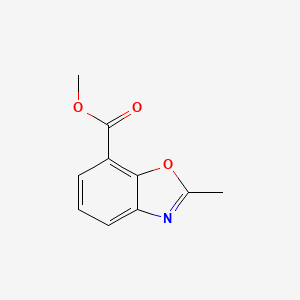
Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate
Vue d'ensemble
Description
Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate: is a chemical compound with the molecular formula C10H9NO3 . It belongs to the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a benzoxazole ring substituted with a methyl group at the 2-position and a carboxylate ester group at the 7-position.
Mécanisme D'action
Target of Action
Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate is a derivative of benzoxazole . Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a wide spectrum of pharmacological activities such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . .
Mode of Action
Benzoxazole derivatives are known to interact with various biological targets due to their broad substrate scope and functionalization .
Biochemical Pathways
Benzoxazole derivatives have been found to affect various biochemical pathways due to their wide range of biological activities . .
Result of Action
Benzoxazole derivatives are known to exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to use only outdoors or in a well-ventilated area . It is also advised to avoid breathing dust/fumes and contact with skin and eyes .
Analyse Biochimique
Biochemical Properties
Benzoxazoles are known to exhibit a high possibility of broad substrate scope and functionalization, offering several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Cellular Effects
Benzoxazoles have been shown to display antifungal activity, similar to the standard drug voriconazole against Aspergillus niger .
Molecular Mechanism
It is known that 2-Methylbenzoxazole condenses with aromatic aldehyde having acidic protons during the synthesis of HIV-reverse transcriptase inhibitor L-696,299 .
Metabolic Pathways
Benzoxazoles are known to be involved in various biochemical reactions, indicating potential interactions with enzymes or cofactors .
Transport and Distribution
It is known that planar molecules like benzoxazoles tend to assemble in layers and even in ribbons .
Subcellular Localization
It is known that planar molecules like benzoxazoles tend to assemble in layers and even in ribbons .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate typically involves the condensation of 2-aminophenol with an appropriate carboxylic acid derivative. One common method is the reaction of 2-aminophenol with methyl 2-methylbenzoate in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the benzoxazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as metal catalysts or ionic liquids can be employed to optimize the reaction conditions and reduce the reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized benzoxazole derivatives .
Applications De Recherche Scientifique
Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparaison Avec Des Composés Similaires
Methyl 2-Methyl-1,3-benzoxazole-7-carboxylate can be compared with other benzoxazole derivatives such as:
Methyl 2-Mercapto-1,3-benzoxazole-5-carboxylate: This compound has a thiol group at the 2-position, which imparts different chemical reactivity and biological activity.
Methyl 2-(Chloromethyl)-1,3-benzoxazole-7-carboxylate: The presence of a chloromethyl group at the 2-position makes this compound more reactive towards nucleophilic substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical properties and biological activities.
Propriétés
IUPAC Name |
methyl 2-methyl-1,3-benzoxazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-6-11-8-5-3-4-7(9(8)14-6)10(12)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGKYABHRCSYSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2O1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


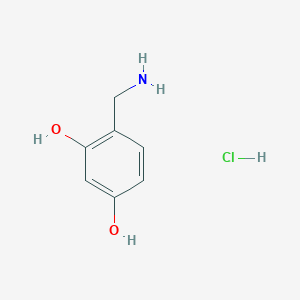
![(R)-2,2'-Bis[bis(3,5-trifluoromethylphenyl)phosphino]-4,4',6,6'-tetramethoxy)-1,1'-biphenyl](/img/structure/B3100218.png)

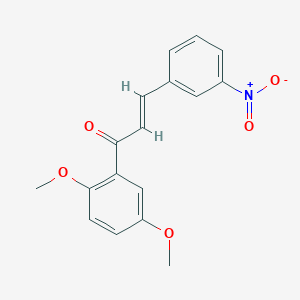
![tert-Butyl N-[1-(pyrimidin-4-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3100237.png)
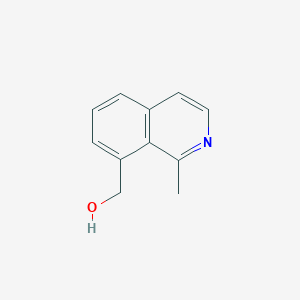

![[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B3100247.png)
![[3-(3,4-Dichlorophenyl)-1-adamantyl]methylamine](/img/structure/B3100255.png)
